molecular formula C6H13BrO2 B1590861 3-(2-Methoxyethoxy)propyl Bromide CAS No. 59551-75-6

3-(2-Methoxyethoxy)propyl Bromide

Cat. No. B1590861
CAS RN: 59551-75-6
M. Wt: 197.07 g/mol
InChI Key: XXRSNYDVVFLAPC-UHFFFAOYSA-N
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Description

3-(2-Methoxyethoxy)propyl Bromide, also known as 1-Bromo-3-(2-methoxyethoxy)propane or Ethylene Glycol 3-Bromopropyl Methyl Ether, is a chemical compound with the molecular formula C6H13BrO2 . It has a molecular weight of 197.07 . The compound is typically a pale-yellow to yellow-brown liquid .


Molecular Structure Analysis

The InChI code for 3-(2-Methoxyethoxy)propyl Bromide is 1S/C6H13BrO2/c1-8-5-6-9-4-2-3-7/h2-6H2,1H3 . This indicates that the molecule consists of a bromopropyl group attached to a methoxyethoxy group.


Physical And Chemical Properties Analysis

3-(2-Methoxyethoxy)propyl Bromide is a liquid at 20°C . It is colorless to light yellow and clear .

Scientific Research Applications

Photodynamic Therapy Applications

One study focuses on the synthesis and characterization of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups, which include components like "3-(2-Methoxyethoxy)propyl Bromide". These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potent Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Organic Synthesis and Green Chemistry

Another research application involves the use of ionic liquid halide nucleophilicity for the cleavage of ethers, demonstrating a green protocol for regenerating phenols from ethers. This method showcases the potential for using "3-(2-Methoxyethoxy)propyl Bromide" in environmentally friendly chemical processes, as it offers a convenient method for ether cleavage with moderate to good yields (Boovanahalli, Kim, & Chi, 2004).

Synthesis of Complex Molecules

Research on the synthesis of substituted perhydrofuro[2,3-b]pyrans from 2-chloromethyl-3-(2-methoxyethoxy)propene reveals a straightforward process leading to methylidenic diols, which upon further oxidation and cyclization furnish a series of differently substituted perhydrofuro[2,3-b]pyrans. This highlights the utility of "3-(2-Methoxyethoxy)propyl Bromide" in the synthesis of complex organic molecules with potential applications in pharmaceuticals and materials science (Alonso, Lorenzo, Meléndez, & Yus, 2003).

Advanced Materials and Luminescence

A study on the design and synthesis of a near infra-red luminescent hexanuclear Zn-Nd prism incorporates the Schiff-base ligand derived from "3-(2-Methoxyethoxy)propyl Bromide". The complex exhibits promising luminescent properties, indicating potential applications in optical devices, sensors, and imaging technologies (Yang et al., 2006).

Electrolytes for Lithium-Ion Batteries

Novel silane compounds, including derivatives of "3-(2-Methoxyethoxy)propyl Bromide", have been synthesized and evaluated as non-aqueous electrolyte solvents in lithium-ion batteries. These compounds dissolve various lithium salts, enhancing the safety and performance of lithium-ion batteries, which is crucial for the development of advanced energy storage technologies (Amine et al., 2006).

Safety And Hazards

3-(2-Methoxyethoxy)propyl Bromide is classified as a flammable liquid and vapor . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces . The compound should be stored in a well-ventilated place and kept cool . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish . If it comes into contact with skin or hair, contaminated clothing should be immediately removed and the skin should be rinsed with water .

properties

IUPAC Name

1-bromo-3-(2-methoxyethoxy)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13BrO2/c1-8-5-6-9-4-2-3-7/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXRSNYDVVFLAPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00576093
Record name 1-Bromo-3-(2-methoxyethoxy)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00576093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methoxyethoxy)propyl Bromide

CAS RN

59551-75-6
Record name 1-Bromo-3-(2-methoxyethoxy)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00576093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-Methoxyethoxy)propyl Bromide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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